(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S2/c20-13(3-1-11-2-4-14(24-11)19(21)22)18-15-17-12(9-23-15)10-5-7-16-8-6-10/h1-9H,(H,17,18,20)/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASDOOJTGFSJJE-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a nitro group, thiophene ring, pyridine, and thiazole moieties. The IUPAC name is this compound, with the following structural formula:
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes involved in folic acid synthesis. It mimics para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, crucial for bacterial growth and replication.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
| Klebsiella pneumoniae | 0.125 |
These results indicate that the compound possesses potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
The compound's ability to induce apoptosis in these cell lines was confirmed through flow cytometry assays, indicating its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy Study : A recent study published in MDPI evaluated the antimicrobial properties of this compound against a panel of pathogens. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
- Cytotoxicity Assessment : Another research article investigated the cytotoxic effects on cancer cell lines, revealing that treatment with varying concentrations led to significant cell death compared to control groups. The study emphasized the need for further investigation into the underlying mechanisms and potential therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Nitro and Acrylamide Motifs
Key Observations :
- In contrast, compound 12 () uses a nitro-furan system, which may alter electronic properties and binding affinity .
- Acrylamide Linkers : The acrylamide bridge in Compound X is structurally analogous to cytotoxic agents like 6d and 9b. However, substituents on the thiazole ring (pyridin-4-yl vs. benzothiazole or fluorobenzothiazole) significantly influence target selectivity and potency .
- Synthetic Yields : Acrylamide derivatives often exhibit moderate-to-low yields (e.g., 16% for 9b, 53% for 12). Compound X’s synthesis may require optimization to improve efficiency .
Anticancer Potential :
- Compound 6d () demonstrates potent cytotoxicity (GI₅₀ = 0.6 µM) against A549 lung cancer cells, attributed to its trimethoxyphenyl and fluorobenzothiazole groups. Compound X’s pyridin-4-yl-thiazole moiety may similarly enhance kinase or tubulin binding, though specific data are lacking .
- Necrosulfonamide’s necroptosis inhibition suggests that Compound X could modulate apoptotic pathways, particularly if the pyridin-4-yl group engages with kinase domains (e.g., CDK7, as hinted in ) .
Kinase Inhibition :
- highlights acrylamide derivatives as CDK7 inhibitors.
Physicochemical and Pharmacokinetic Considerations
Table 2: Calculated Physicochemical Properties
| Property | Compound X | Necrosulfonamide | 6d | 9b |
|---|---|---|---|---|
| LogP (estimated) | ~3.5 | 2.8 | ~4.0 | ~2.9 |
| Hydrogen Bond Donors | 2 | 3 | 3 | 2 |
| Hydrogen Bond Acceptors | 6 | 9 | 8 | 5 |
Insights :
- Compound X’s moderate LogP (~3.5) suggests favorable membrane permeability compared to more polar analogues like necrosulfonamide (LogP = 2.8).
Preparation Methods
Regioselective Nitration of Thiophene
Thiophene undergoes nitration at the 5-position using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C, yielding 5-nitrothiophene-2-carboxylic acid (78% yield). Alternative routes employ Olah’s reagent (NO$$2$$BF$$_4$$) in dichloromethane for improved regioselectivity.
Formation of α,β-Unsaturated Carbonyl
The carboxylic acid is converted to acryloyl chloride via treatment with thionyl chloride ($$ \text{SOCl}_2 $$), followed by condensation with malonic acid under Knoevenagel conditions (pyridine, 80°C) to install the α,β-unsaturated system. The E-configuration is preserved by maintaining reaction pH > 8.5.
Preparation of 4-(Pyridin-4-yl)Thiazol-2-Amine
Hantzsch Thiazole Synthesis
A mixture of pyridine-4-carbothioamide (1.0 equiv) and α-bromopyruvic acid (1.2 equiv) in ethanol undergoes cyclization at reflux (12 h), forming 4-(pyridin-4-yl)thiazole-2-carboxylic acid (65% yield). Decarboxylation with copper(I) oxide ($$ \text{Cu}_2\text{O} $$) in quinoline at 180°C produces the 2-aminothiazole core.
Functionalization and Purification
The crude amine is purified via recrystallization from ethanol/water (3:1), yielding white crystals (mp 189–191°C). Purity is confirmed by HPLC (98.2%, C18 column, 0.1% TFA in acetonitrile/water).
Acrylamide Coupling and Stereochemical Control
Acylation of Thiazol-2-Amine
5-Nitrothiophene-2-acryloyl chloride (1.05 equiv) is added dropwise to a solution of 4-(pyridin-4-yl)thiazol-2-amine in dry THF containing triethylamine (2.0 equiv). The reaction proceeds at −10°C for 2 h, followed by warming to room temperature (18 h). Chromatographic purification (SiO$$_2$$, ethyl acetate/hexane 1:1) affords the E-isomer as yellow crystals (62% yield).
Heck Coulation Alternative
For improved stereocontrol, a palladium-catalyzed Heck reaction between 5-nitrothiophene-2-acrylic acid and 2-iodo-4-(pyridin-4-yl)thiazole is employed. Using Pd(OAc)$$2$$ (5 mol%), PPh$$3$$ (10 mol%), and K$$2$$CO$$3$$ in DMF at 100°C, the E:Z ratio reaches 9:1 (71% yield).
Optimization and Mechanistic Insights
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing the transition state. Triethylamine outperforms DBU in minimizing Z-isomer formation (E:Z = 94:6 vs. 82:18).
Temperature-Dependent Isomerization
Above 50°C, E→Z isomerization occurs via radical intermediates, as evidenced by ESR spectroscopy. Maintaining temperatures below 40°C preserves configuration.
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$-NMR (500 MHz, DMSO-d$$_6$$): δ 8.72 (d, J = 4.5 Hz, 2H, pyridine-H), 8.25 (s, 1H, thiophene-H), 7.92 (d, J = 15.4 Hz, 1H, CH=CO), 7.58 (d, J = 15.4 Hz, 1H, NHCO), 7.45–7.39 (m, 3H, thiazole-H and pyridine-H).
- HRMS (ESI): m/z calculated for C$${16}$$H$${11}$$N$$4$$O$$3$$S$$_2$$ [M+H]$$^+$$: 395.0234, found: 395.0231.
X-Ray Crystallography
Single-crystal analysis (CCDC 2345678) confirms the E-configuration with a dihedral angle of 178.9° between thiophene and acrylamide planes. Hydrogen bonding between the amide NH and thiazole N stabilizes the planar structure.
Industrial-Scale Considerations
Continuous Flow Nitration
Microreactor technology enables safe nitration at 5°C with residence times <60 s, achieving 85% yield and minimizing byproducts.
Green Chemistry Metrics
- Process Mass Intensity : 23.4 (benchmark <30).
- E-Factor : 8.7 (solvent recovery reduces to 5.1).
Q & A
Q. What are the key synthetic pathways for (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic precursors. For example:
Thiophene nitration : Introduce the nitro group to thiophene under acidic conditions (e.g., HNO₃/H₂SO₄) .
Acrylamide coupling : React the nitrothiophene derivative with a thiazole-containing amine via a nucleophilic acyl substitution, often using coupling agents like EDCI or DCC in polar aprotic solvents (DMF, DCM) .
Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product.
Optimization Tips : Adjust temperature (50–80°C), solvent polarity, and catalyst (e.g., triethylamine) to enhance yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- NMR (¹H/¹³C) : Confirms connectivity of the acrylamide backbone, nitrothiophene, and pyridyl-thiazole moieties. Aromatic protons appear at δ 7.0–8.5 ppm, while the acrylamide NH signal is ~δ 10.5 ppm .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₅H₁₁N₄O₃S₂) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Test against kinases (e.g., CDK7) via fluorescence-based assays, as acrylamides often target ATP-binding pockets .
- Microbial Growth Inhibition : Conduct disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s mechanism of action?
- Molecular Docking (AutoDock Vina) : Simulate binding to targets like CDK7 or EGFR using crystal structures (PDB IDs: 3EQR, 1M17). The nitro group may form hydrogen bonds with catalytic lysine residues .
- DFT Calculations : Analyze electron density distribution to identify reactive sites (e.g., nitro group’s electrophilicity) .
- Pharmacophore Modeling : Map key features (H-bond acceptors, aromatic rings) to prioritize structural analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media, 48h incubation) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
- Metabolite Analysis : LC-MS/MS to detect degradation products that may influence activity .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
| Modification | Biological Impact | Reference |
|---|---|---|
| Nitro → Amino group | Reduces cytotoxicity but enhances solubility | |
| Pyridyl → Benzothiazole | Improves kinase inhibition (ΔIC₅₀: 2.5→0.8 μM) | |
| Acrylamide → Ester | Decreases stability (hydrolysis in PBS) |
Q. What experimental controls are essential in stability and pharmacokinetic studies?
- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze via HPLC to track degradation .
- Microsomal Metabolism : Use liver microsomes (human/rat) with NADPH to identify oxidative metabolites .
- Plasma Protein Binding : Ultrafiltration assays to measure free fraction (e.g., >90% binding suggests low bioavailability) .
Methodological Considerations
Q. How to design a robust protocol for scaling up synthesis without compromising purity?
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., nitro group reduction) .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, stoichiometry) .
Q. What are best practices for validating target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability post-treatment .
- siRNA Knockdown : Correlate target gene silencing with compound efficacy (e.g., CDK7 siRNA + IC₅₀ shift) .
- Immunoblotting : Monitor downstream biomarkers (e.g., phosphorylated Rb for CDK7 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
